molecular formula C16H16F3N3OS2 B2398121 3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium CAS No. 1078140-57-4

3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium

Cat. No.: B2398121
CAS No.: 1078140-57-4
M. Wt: 387.44
InChI Key: IMPBKDKLSYPXHZ-UHFFFAOYSA-N
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Description

3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups, along with a thiolate and a morpholin-4-ium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyano and trifluoromethyl-substituted pyridine precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene and pyridine rings can participate in various biochemical interactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPBKDKLSYPXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCOCC1.C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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